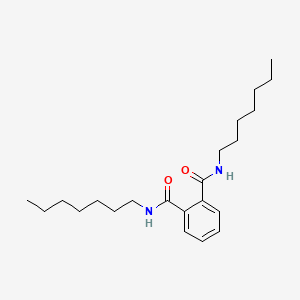
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid: is a chiral compound featuring a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a brominated precursor in the presence of a palladium catalyst.
Amination and carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl-substituted cyclopentanecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly as a chiral intermediate in the synthesis of active pharmaceutical ingredients.
Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(3S)-1-amino-3-phenylcyclopentanecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
(3S)-1-amino-3-(4-chlorophenyl)cyclopentanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness: The presence of the bromine atom in (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can enhance its reactivity in substitution reactions and may provide unique binding interactions in biological systems, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12?/m0/s1 |
InChI-Schlüssel |
HXBKFSNTNCFTHX-QHGLUPRGSA-N |
Isomerische SMILES |
C1CC(C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Kanonische SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-piperidyl)carbonyl]-beta-alanine methyl ester hydrochloride](/img/structure/B8393273.png)




![2-Chloro-6-[2-(4-methoxy-phenyl)-ethylamino]-pyrimidine-4-carboxylic acid methyl ester](/img/structure/B8393320.png)
![Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate](/img/structure/B8393330.png)







